3-Bromo-4-butylbenzoic acid
Overview
Description
3-Bromo-4-butylbenzoic acid is an organic compound with the molecular formula C11H13BrO2 It is a derivative of benzoic acid, where the hydrogen atom at the third position of the benzene ring is replaced by a bromine atom, and the hydrogen atom at the fourth position is replaced by a butyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-4-butylbenzoic acid typically involves the bromination of 4-butylbenzoic acid. The process can be carried out using bromine (Br2) in the presence of a catalyst such as iron(III) bromide (FeBr3). The reaction proceeds via electrophilic aromatic substitution, where the bromine atom is introduced at the meta position relative to the carboxyl group.
Reaction:
4-Butylbenzoic acid+Br2FeBr33-Bromo-4-butylbenzoic acid
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, concentration of reagents, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the process.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-4-butylbenzoic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Reduction Reactions: The carboxyl group can be reduced to an alcohol or an aldehyde using reducing agents such as lithium aluminium hydride (LiAlH4).
Oxidation Reactions: The butyl group can be oxidized to a carboxyl group using strong oxidizing agents like potassium permanganate (KMnO4).
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic solution.
Reduction: Lithium aluminium hydride (LiAlH4) in anhydrous ether.
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Major Products
Substitution: Various substituted benzoic acids depending on the nucleophile used.
Reduction: 3-Bromo-4-butylbenzyl alcohol or 3-Bromo-4-butylbenzaldehyde.
Oxidation: 3-Bromo-4-carboxybenzoic acid.
Scientific Research Applications
3-Bromo-4-butylbenzoic acid has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: It is used in the development of new materials with specific properties, such as liquid crystals.
Pharmaceuticals: It can be used as a building block in the synthesis of pharmaceutical compounds.
Agriculture: It may be used in the development of agrochemicals.
Mechanism of Action
The mechanism of action of 3-Bromo-4-butylbenzoic acid depends on its application. In organic synthesis, it acts as a precursor or intermediate, participating in various chemical reactions to form desired products. The bromine atom and the butyl group influence the reactivity and selectivity of the compound in these reactions.
Comparison with Similar Compounds
Similar Compounds
- 3-Bromo-4-methylbenzoic acid
- 3-Bromo-4-tert-butylbenzoic acid
- 3-Bromo-4-ethylbenzoic acid
Uniqueness
3-Bromo-4-butylbenzoic acid is unique due to the presence of the butyl group, which imparts specific physical and chemical properties. The length and branching of the butyl group can influence the solubility, melting point, and reactivity of the compound compared to its methyl, ethyl, and tert-butyl analogs.
Properties
IUPAC Name |
3-bromo-4-butylbenzoic acid | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrO2/c1-2-3-4-8-5-6-9(11(13)14)7-10(8)12/h5-7H,2-4H2,1H3,(H,13,14) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JGMIAEMRHOLOPC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=C(C=C(C=C1)C(=O)O)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30660919 | |
Record name | 3-Bromo-4-butylbenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30660919 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.12 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1131615-06-9 | |
Record name | 3-Bromo-4-butylbenzoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1131615-06-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Bromo-4-butylbenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30660919 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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